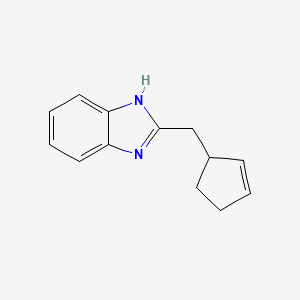
(+/-)-Norpropoxyphene-d5 maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-Norpropoxyphene-d5 maleate is a deuterated analog of norpropoxyphene, a metabolite of the opioid analgesic propoxyphene. The compound is often used in scientific research to study the pharmacokinetics and metabolism of propoxyphene. The deuterium atoms in this compound make it useful in mass spectrometry studies, as they provide a distinct isotopic signature that can be easily detected.
Méthodes De Préparation
The synthesis of (+/-)-Norpropoxyphene-d5 maleate typically involves the deuteration of norpropoxyphene. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions often require careful control of temperature and pH to ensure the incorporation of deuterium atoms. Industrial production methods may involve large-scale deuteration processes using specialized equipment to achieve high yields and purity.
Analyse Des Réactions Chimiques
(+/-)-Norpropoxyphene-d5 maleate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites. Common reagents for oxidation include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents include halides and amines.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
(+/-)-Norpropoxyphene-d5 maleate has a wide range of applications in scientific research:
Chemistry: It is used in studies involving the synthesis and characterization of deuterated compounds.
Biology: The compound is employed in metabolic studies to understand the biotransformation of propoxyphene in biological systems.
Medicine: Researchers use this compound to investigate the pharmacokinetics and pharmacodynamics of propoxyphene and its metabolites.
Industry: The compound is utilized in the development of analytical methods for detecting and quantifying deuterated drugs and their metabolites.
Mécanisme D'action
The mechanism of action of (+/-)-Norpropoxyphene-d5 maleate involves its interaction with various molecular targets and pathways. As a metabolite of propoxyphene, it binds to opioid receptors in the central nervous system, leading to analgesic effects. The deuterium atoms in the compound do not significantly alter its pharmacological activity but provide a unique isotopic signature for analytical purposes.
Comparaison Avec Des Composés Similaires
(+/-)-Norpropoxyphene-d5 maleate can be compared with other deuterated analogs and metabolites of opioid analgesics. Similar compounds include:
Norpropoxyphene: The non-deuterated form of the compound, which is also a metabolite of propoxyphene.
Deuterated analogs of other opioids: Such as deuterated morphine and deuterated codeine, which are used in similar pharmacokinetic and metabolic studies.
The uniqueness of this compound lies in its specific application for studying the metabolism of propoxyphene, providing valuable insights into the pharmacokinetics of this opioid analgesic.
Propriétés
IUPAC Name |
(Z)-but-2-enedioic acid;[3-methyl-4-(methylamino)-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylbutan-2-yl] propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2.C4H4O4/c1-4-20(23)24-21(17(2)16-22-3,19-13-9-6-10-14-19)15-18-11-7-5-8-12-18;5-3(6)1-2-4(7)8/h5-14,17,22H,4,15-16H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i6D,9D,10D,13D,14D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQPFYNZJNOOKN-ZXYHGPIJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CNC.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CC2=CC=CC=C2)(C(C)CNC)OC(=O)CC)[2H])[2H].C(=C\C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-[4-(6-Fluoro-2-benzoxazolyl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B589171.png)




![Ethyl 3-formylpyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B589182.png)


![N-[3-bis(phenylmethoxy)phosphorylpropyl]-N-phenylmethoxyacetamide](/img/structure/B589187.png)
